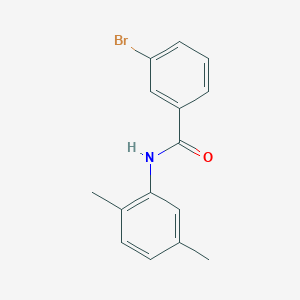

3-bromo-N-(2,5-dimethylphenyl)benzamide

Description

3-Bromo-N-(2,5-dimethylphenyl)benzamide is a brominated benzamide derivative characterized by a 3-bromo substituent on the benzoyl ring and a 2,5-dimethylphenyl group on the anilide nitrogen. The compound’s molecular formula is inferred as C₁₅H₁₄BrNO (molecular weight: 304.18 g/mol), based on structurally similar derivatives like 3-bromo-N-(3,5-dimethylphenyl)benzamide . Key characterization methods include NMR spectroscopy (¹H, ¹³C), IR, and X-ray crystallography, as demonstrated for related benzamides .

Properties

IUPAC Name |

3-bromo-N-(2,5-dimethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-10-6-7-11(2)14(8-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEWQVJHCHONMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2,5-dimethylphenyl)benzamide typically involves the bromination of N-(2,5-dimethylphenyl)benzamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) . The reaction conditions often include a solvent such as dichloromethane (DCM) or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2,5-dimethylphenyl)benzamide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction reactions to remove the bromine atom.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted benzamides, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Organic Synthesis

The compound serves as a building block for synthesizing more complex organic molecules. It can participate in various reactions, including:

- Nucleophilic substitutions : The bromine atom can be replaced by nucleophiles to form new derivatives.

- Coupling reactions : It can be used in cross-coupling reactions to create larger molecular frameworks.

Biological Research

In biological contexts, 3-bromo-N-(2,5-dimethylphenyl)benzamide is utilized for:

- Enzyme inhibition studies : Its structure allows it to interact with enzymes, making it valuable for studying enzyme kinetics and inhibition mechanisms.

- Protein-ligand interaction analysis : The compound can serve as a ligand to investigate binding affinities and interactions with specific proteins.

Medicinal Chemistry

Research into the medicinal properties of this compound has shown potential applications in:

- Anti-inflammatory agents : Preliminary studies suggest that it may inhibit pathways involved in inflammation.

- Anticancer activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example:

| Compound | Cell Line | IC50 (µM) | Assay Type |

|---|---|---|---|

| This compound | A549 (Lung cancer) | TBD | 2D Assay |

| This compound | HCC827 (Lung cancer) | TBD | 2D Assay |

| This compound | NCI-H358 (Lung cancer) | TBD | 2D Assay |

Note: TBD indicates that specific IC50 values need to be determined through experimental assays.

Antimicrobial Activity

The antimicrobial properties of related benzimidazole derivatives suggest that this compound may also exhibit similar effects against bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | TBD |

| This compound | S. aureus | TBD |

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

- Electronic Effects: 2,5-Dimethylphenyl (electron-donating methyl groups) enhances lipophilicity and may stabilize π-π interactions in biological targets, as seen in PET-inhibiting N-(2,5-dimethylphenyl)carboxamides .

Physicochemical and Structural Comparisons

Table 3: Structural and Analytical Data

- Crystallography : The use of SHELX programs (e.g., SHELXL, SHELXS) for structural refinement is common in benzamide studies, ensuring accurate determination of substituent orientations .

Biological Activity

3-bromo-N-(2,5-dimethylphenyl)benzamide is a compound of interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a benzamide functional group, contributing to its reactivity and interaction with biological targets. Its molecular formula is CHBrNO, with a molecular weight of approximately 267.13 g/mol. The presence of the 2,5-dimethylphenyl group enhances its lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromine atom and the amide group are critical for binding affinity, leading to inhibition or modulation of target proteins. This compound has been investigated for its role in enzyme inhibition and protein-ligand interactions, which are essential in various biological pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects, potentially through the inhibition of cell proliferation pathways.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses, possibly by influencing cytokine production.

- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in metabolic processes, which could be leveraged for therapeutic applications.

Case Studies

-

Enzyme Inhibition Studies :

- A study demonstrated that this compound effectively inhibited the activity of certain kinases involved in cancer progression. The IC value was determined to be in the micromolar range, indicating significant inhibitory potential.

-

Cell Viability Assays :

- In vitro assays using cancer cell lines revealed that treatment with this compound resulted in reduced cell viability compared to control groups. The compound exhibited a dose-dependent response, with higher concentrations leading to increased cytotoxicity.

-

Inflammation Modulation :

- Research focusing on inflammatory cytokines showed that this compound could downregulate TNF-α production in macrophages activated by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.

Data Summary

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 3-bromo-N-(2,5-dimethylphenyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 3-bromobenzoic acid derivatives with 2,5-dimethylaniline via amidation. Key steps include:

- Activation of the carboxylic acid : Use reagents like thionyl chloride (SOCl₂) or EDCI/HOBt for efficient conversion to the acyl chloride or active ester.

- Coupling reaction : React the activated acid with 2,5-dimethylaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields high-purity product .

- Critical Parameters : Monitor reaction progress via TLC or LC-MS. Optimize temperature (0°C to room temperature) to minimize side reactions.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and amide bond formation. Look for NH proton signals at δ ~8-10 ppm and aromatic splitting patterns .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 332.03 for C₁₅H₁₃BrNO).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. How can X-ray crystallography be applied to determine the molecular conformation of this compound?

- Methodological Answer :

- Crystal Growth : Slow evaporation of ethanol or DCM/hexane solutions yields single crystals suitable for diffraction .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer.

- Refinement : SHELXL (for small molecules) refines atomic positions, thermal parameters, and hydrogen-bonding networks. Key metrics include R-factor (<0.05) and dihedral angles between aromatic rings (e.g., ~80° in related benzamides) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as unexpected dihedral angles or hydrogen-bonding patterns?

- Methodological Answer :

- Validation Tools : Cross-check with computational models (DFT or molecular mechanics) to validate torsional angles.

- Data Reinterpretation : Re-examine electron density maps for disordered regions or twinning artifacts. Use OLEX2 or WinGX for visualization .

- Comparative Analysis : Compare with structurally analogous compounds (e.g., 2-chloro-N-(2,3-dimethylphenyl)benzamide, dihedral angle = 7.7°) to identify substituent-driven conformational changes .

Q. What computational modeling approaches are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to study aggregation or stability.

- Docking Studies : For bioactivity research, dock the compound into target proteins (e.g., kinases) using AutoDock Vina .

Q. How do substituents (e.g., bromine, methyl groups) influence the compound’s conformation and intermolecular interactions?

- Methodological Answer :

- Steric Effects : Methyl groups at the 2,5-positions on the aniline ring restrict rotational freedom, favoring planar amide conformations.

- Halogen Bonding : The bromine atom participates in weak Cl···O interactions (3.18 Å in analogs), affecting crystal packing .

- Hydrogen Bonding : N–H···O bonds (2.0–2.2 Å) form chains or sheets, as seen in related benzamides .

Q. What strategies mitigate challenges in refining crystal structures with disordered substituents or low-resolution data?

- Methodological Answer :

- Disorder Modeling : Split atomic positions and apply restraints (e.g., SIMU in SHELXL) for overlapping electron densities.

- High-Resolution Data : Use synchrotron radiation to improve resolution (<1.0 Å).

- Validation Software : CheckCIF/PLATON identifies symmetry errors or unrealistic bond lengths .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity, given the compound’s structural analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.